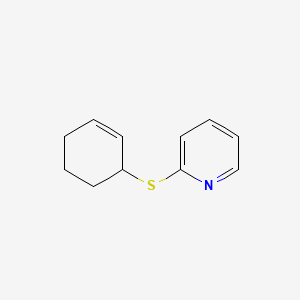
Pyridine, 2-(2-cyclohexen-1-ylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(2-cyclohexen-1-ylthio)-: is an organic compound with the molecular formula C11H13NS It is a heterocyclic aromatic compound, characterized by a pyridine ring substituted with a 2-(2-cyclohexen-1-ylthio) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives, including Pyridine, 2-(2-cyclohexen-1-ylthio)-, can be achieved through several methods. One common approach involves the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the reaction of an aldehyde with two equivalents of a β-keto ester and a nitrogen donor such as ammonium acetate . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For example, the vapor-phase catalytic reactions of carbonyl compounds can be employed to produce various substituted pyridines . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-(2-cyclohexen-1-ylthio)-, like other pyridine derivatives, can undergo various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common for pyridine compounds. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridine derivatives can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 2-(2-cyclohexen-1-ylthio)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: Pyridine derivatives are commonly found in pharmaceuticals due to their biological activity. They can act as ligands for transition metals, which are important in medicinal chemistry for the development of drugs .
Industry: In the industrial sector, pyridine derivatives are used as solvents, catalysts, and intermediates in the production of agrochemicals and other fine chemicals .
Wirkmechanismus
The mechanism of action of Pyridine, 2-(2-cyclohexen-1-ylthio)- involves its interaction with molecular targets through its aromatic ring and sulfur-containing side chain. The pyridine ring can participate in π-π interactions, while the sulfur atom can form coordination bonds with metal ions. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
Pyrimidine: Similar to pyridine but contains two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness: Pyridine, 2-(2-cyclohexen-1-ylthio)- is unique due to the presence of the 2-(2-cyclohexen-1-ylthio) group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s reactivity, making it suitable for specific applications that other pyridine derivatives may not be able to achieve .
Eigenschaften
CAS-Nummer |
112157-69-4 |
|---|---|
Molekularformel |
C11H13NS |
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
2-cyclohex-2-en-1-ylsulfanylpyridine |
InChI |
InChI=1S/C11H13NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 |
InChI-Schlüssel |
OVEWMYSQVRZOHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)SC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


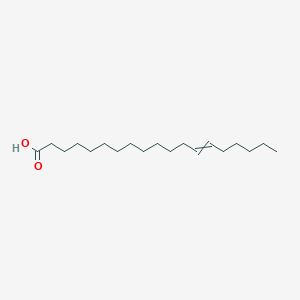
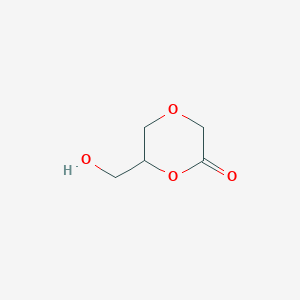
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
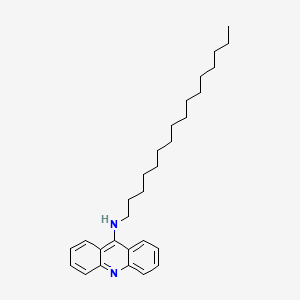
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)

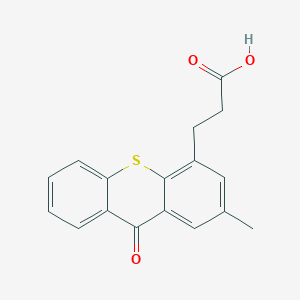

![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)


